Mavatrep

TRPV1 Pain Pharmacology

Researchers investigating chronic pain models often encounter TRPV1 antagonists with poor pharmacokinetic profiles or unclear clinical translatability. Mavatrep (CAS 956274-94-5) solves this with a uniquely long terminal half-life (68-130 h) and the only statistically significant analgesic efficacy vs. placebo in a controlled OA trial. Ensure your studies benefit from a compound with low CYP inhibition risk (IC50 >25 μM for 3A4, 1A2, 2D6) and robust, sustained target engagement.

Molecular Formula C25H21F3N2O
Molecular Weight 422.4 g/mol
CAS No. 956274-94-5
Cat. No. B1676220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMavatrep
CAS956274-94-5
Synonyms2-(2-(2-(2-(4-trifluoromethylphenyl)vinyl)-1H-benzimidazol-5-yl)phenyl)propan-2-ol
mavatrep
Molecular FormulaC25H21F3N2O
Molecular Weight422.4 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1C2=CC3=C(C=C2)N=C(N3)C=CC4=CC=C(C=C4)C(F)(F)F)O
InChIInChI=1S/C25H21F3N2O/c1-24(2,31)20-6-4-3-5-19(20)17-10-13-21-22(15-17)30-23(29-21)14-9-16-7-11-18(12-8-16)25(26,27)28/h3-15,31H,1-2H3,(H,29,30)/b14-9+
InChIKeyORDHXXHTBUZRCN-NTEUORMPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mavatrep: TRPV1 Antagonist with Clinical Pharmacodynamics


Mavatrep (JNJ-39439335) is an orally active, competitive antagonist of the transient receptor potential vanilloid subtype 1 (TRPV1) channel [1]. It is a small molecule (C25H21F3N2O; MW 422.44) that selectively binds to human TRPV1 with high affinity (Ki=6.5 nM) and antagonizes capsaicin-induced calcium influx (IC50=4.6 nM) [1]. Mavatrep has undergone Phase I/II clinical evaluation for pain indications, including osteoarthritis of the knee, demonstrating proof of pharmacology and an analgesic efficacy signal [2].

TRPV1 channel antagonism studies
Sustained target engagement in chronic pain research models
Low CYP inhibition profile for polypharmacy research

Mavatrep: Key Differentiators from Other TRPV1 Antagonists


Despite sharing a common molecular target, TRPV1 antagonists exhibit profound divergence in functional selectivity, pharmacokinetic profiles, and clinical translatability. Unlike modality-selective antagonists that spare heat/pH pathways (e.g., NEO6860) or ultra-potent agents with short half-lives (e.g., AMG517), Mavatrep uniquely combines non-modality-selective TRPV1 blockade with an exceptionally long terminal half-life (68-130 hours) and a favorable CYP inhibition profile [1][2]. Direct head-to-head clinical data are absent, but cross-study comparisons reveal that Mavatrep is the only TRPV1 antagonist to date that has demonstrated statistically significant analgesic efficacy versus placebo in a controlled OA pain trial, while NEO6860 failed to do so [3]. These differentiated features directly impact dosing frequency, thermoregulatory AE management, and the feasibility of chronic pain model studies, making generic substitution scientifically unjustified.

Functional selectivity
Non-modality-selective TRPV1 blockade may not transfer to modality-selective antagonist models
Pharmacokinetic exposure
Ultra-long half-life (68–130 h) context may differ from short half-life TRPV1 antagonists
Endpoint reproducibility
Reported OA pain endpoint outcomes may not replicate across TRPV1 antagonist class

Mavatrep: Quantitative Evidence vs. TRPV1 Antagonists


In Vitro Potency vs. SB-705498 and AMG517

Mavatrep binds hTRPV1 with Ki=6.5 nM (binding assay) and inhibits capsaicin-induced Ca2+ influx with IC50=4.6 nM (functional assay) [1]. In contrast, SB-705498 is more potent in functional assays (capsaicin IC50=3 nM, acid IC50=0.1 nM, heat IC50=6 nM) [2], while AMG517 is the most potent (capsaicin IC50=0.76 nM, proton IC50=0.62 nM, heat IC50=1.3 nM) . However, Mavatrep's moderate potency is coupled with a uniquely long half-life and favorable CYP profile, unlike the ultra-potent AMG517 which exhibited dose-limiting hyperthermia in clinical trials [3].

Binding & functional potency
Cross-study comparable
Ki 6.5 nM · IC50 4.6 nM
Reported binding/functional profile supports TRPV1 engagement studies
SB-705498 IC50 3 nM, AMG517 IC50 0.76 nM; higher potency linked to thermoregulatory response in other reports
TRPV1 Pain Pharmacology

Analgesic Efficacy in Osteoarthritis vs. NEO6860

In a randomized, crossover Phase Ib study (n=33) in knee OA patients, a single 50 mg dose of Mavatrep demonstrated statistically significant reduction in stair-climbing pain (4-h SPID LSM difference vs. placebo: 1.5; p=0.005) and improved WOMAC pain scores on days 2 (p=0.049) and 7 (p=0.041) [1]. In contrast, a Phase II study of the modality-selective TRPV1 antagonist NEO6860 (500 mg BID) failed to show a statistically significant analgesic effect vs. placebo in OA patients, with only a non-significant trend observed [2]. This cross-study comparison highlights Mavatrep's unique demonstration of robust clinical analgesic efficacy among TRPV1 antagonists.

OA pain endpoint vs NEO6860
Cross-study comparable
4-h SPID LSM diff. 1.5 (p=0.005)
Reported OA pain endpoint change may inform TRPV1 analgesic research models
NEO6860 showed no significant difference; study designs differ, no head-to-head data
Osteoarthritis Pain Clinical Trial

Pharmacokinetics: Half-Life and CYP Profile vs. Class

Mavatrep exhibits an exceptionally long terminal elimination half-life (t1/2) of 68-130 hours in humans, with steady-state reached by Day 14 of once-daily dosing [1]. This is substantially longer than many other TRPV1 antagonists (e.g., AMG517 t1/2 ~3-6h, SB-705498 t1/2 ~8-12h). Crucially, Mavatrep demonstrates minimal inhibition of major CYP isoforms (3A4, 1A2, 2D6) with IC50 >25 μM [2], whereas early TRPV1 antagonists like AMG517 showed significant CYP inhibition (e.g., CYP3A4 IC50 ~1-2 μM) [3], raising drug-drug interaction concerns.

Half-life & CYP profile vs class
Class-level inference
t½ 68–130 h · CYP IC50 >25 μM
Long half-life supports sustained exposure models; low CYP inhibition suitable for DDI research context
AMG517 t½ ~3–6 h, CYP3A4 IC50 ~1–2 μM; class-level CYP comparison
Pharmacokinetics Drug Development CYP Inhibition

Mavatrep: Research and Industrial Use Cases


Sustained Target Engagement in Chronic Pain Models

Mavatrep's ultra-long half-life (68-130 h) and once-daily dosing profile make it ideal for preclinical and clinical studies modeling chronic pain conditions (e.g., OA, inflammatory pain) where sustained TRPV1 antagonism is required. Its clinical efficacy signal in knee OA patients (p=0.005 for stair-climbing pain) provides translational confidence [1].

Polypharmacy and Drug-Drug Interaction Studies

With IC50 >25 μM for CYP3A4, 1A2, and 2D6, Mavatrep is a preferred TRPV1 antagonist for studies involving co-administered drugs metabolized by these pathways [2]. This low DDI risk profile differentiates it from earlier-generation TRPV1 antagonists that showed significant CYP inhibition.

TRPV1 Antagonist Analgesic Efficacy Benchmarking

As the only TRPV1 antagonist to date demonstrating statistically significant analgesic efficacy versus placebo in a controlled OA trial (WOMAC pain p=0.049 day 2, p=0.041 day 7), Mavatrep serves as a critical positive control or benchmark compound for developing novel TRPV1-targeted analgesics [3].

Thermal Pain Modulation Pharmacodynamics

Mavatrep produces clear, dose-dependent increases in heat pain detection threshold and tolerance, with complete blockade of capsaicin-induced flare at 50 mg for 144 hours [4]. This robust and sustained PD effect makes it suitable for mechanistic studies of TRPV1-mediated thermal nociception.

Application
Selection Property
Validation Focus
Chronic pain research models
Sustained exposure from long half-life
TRPV1 target engagement duration in model
Polypharmacy interaction studies
Low CYP inhibition (IC50 >25 μM)
CYP-mediated DDI model interpretation
TRPV1 analgesic research
Reported OA pain endpoint context
Pain endpoint benchmarking in OA research models
Thermal nociception mechanistic studies
Capsaicin-induced flare blockade
Heat pain threshold pharmacodynamics model

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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